Cas no 872976-03-9 (N-ethyl-N'-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)
N-ethyl-N'-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- Ethanediamide, N1-ethyl-N2-[[3-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-1,3-oxazin-2-yl]methyl]-
- N-ethyl-N'-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide
-
- Inchi: 1S/C15H20FN3O5S/c1-2-17-14(20)15(21)18-10-13-19(8-3-9-24-13)25(22,23)12-6-4-11(16)5-7-12/h4-7,13H,2-3,8-10H2,1H3,(H,17,20)(H,18,21)
- InChI Key: YQDGYZDDINTUFR-UHFFFAOYSA-N
- SMILES: C(NCC)(=O)C(NCC1N(S(C2=CC=C(F)C=C2)(=O)=O)CCCO1)=O
N-ethyl-N'-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2002-0268-2μmol |
N-ethyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-03-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2002-0268-5μmol |
N-ethyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-03-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2002-0268-10μmol |
N-ethyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-03-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2002-0268-20μmol |
N-ethyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-03-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2002-0268-1mg |
N-ethyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-03-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2002-0268-2mg |
N-ethyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-03-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2002-0268-3mg |
N-ethyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-03-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2002-0268-4mg |
N-ethyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-03-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2002-0268-5mg |
N-ethyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-03-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2002-0268-10mg |
N-ethyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-03-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-ethyl-N'-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on N-ethyl-N'-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide
Introduction to N-ethyl-N'-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide (CAS No. 872976-03-9)
N-ethyl-N'-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide, a compound with the chemical identifier CAS No. 872976-03-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of a 4-fluorobenzenesulfonyl group and an oxazinan-2-ylmethyl moiety contributes to its distinctive chemical properties, making it a promising candidate for further exploration in medicinal chemistry.
The synthesis and characterization of this compound have been the focus of numerous research studies, aiming to elucidate its reactivity and biological activity. The N-ethyl-N'-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide structure exhibits a high degree of complexity, which is reflected in its intricate molecular interactions and potential pharmacological effects. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and metabolic pathways of this compound, providing valuable insights into its mechanism of action.
In the realm of drug discovery, the< strong>4-fluorobenzenesulfonyl group is particularly noteworthy due to its ability to enhance the binding affinity of small molecules to biological targets. This feature has been exploited in the design of various therapeutic agents, including kinase inhibitors and antiviral drugs. The incorporation of this moiety into the< strong>N-ethyl-N'-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide framework suggests that it may exhibit potent activity against a range of diseases.
The< strong>oxazinan-2-ylmethyl component adds another layer of complexity to the molecule, influencing its solubility, stability, and bioavailability. Oxazoline derivatives are known for their versatility in drug design, often serving as key structural elements in bioactive molecules. The combination of these features in< strong>N-ethyl-N'-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide makes it an intriguing subject for further investigation.
Recent studies have begun to explore the potential applications of this compound in various therapeutic areas. For instance, preliminary research suggests that it may have inhibitory effects on certain enzymes implicated in cancer progression. The< strong>4-fluorobenzenesulfonyl group's ability to modulate enzyme activity has been particularly highlighted in studies targeting proteases and kinases, which are crucial for cancer cell proliferation.
The< strong>N-ethyl-N'-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide molecule also shows promise in the treatment of inflammatory diseases. Its structural features allow it to interact with inflammatory pathways, potentially reducing inflammation and alleviating symptoms associated with conditions such as rheumatoid arthritis. The oxazinan moiety's role in modulating immune responses has been a focal point of recent research.
In addition to its therapeutic potential, the< strong>CAS No. 872976-03-9 compound has been investigated for its role in chemical biology. Researchers are exploring its interactions with various biomolecules to understand how it affects cellular processes at a molecular level. This information is crucial for designing more effective drugs and understanding their mode of action.
The synthesis of< strong>N-ethyl-N'-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex framework of this molecule. These techniques include cross-coupling reactions, cyclization processes, and functional group transformations.
The purification process is equally critical, as impurities can significantly affect the compound's biological activity. Chromatographic methods and crystallization techniques have been utilized to isolate< strong>CAS No. 872976-03-9, ensuring that it meets the stringent standards required for pharmaceutical applications.
Evaluation of the compound's pharmacokinetic properties is essential before it can be considered for clinical use. Studies have focused on its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These assessments provide valuable data on how the body processes the drug and identify any potential side effects.
The future prospects for< strong>N-ethyl-N'-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide are promising. Ongoing research aims to refine its chemical structure further to enhance its efficacy and safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these developments.
In conclusion,< strong>CAS No. 872976-03-9, with its unique structural features and potential therapeutic applications, represents a significant advancement in pharmaceutical chemistry. The combination of a< strong>4-fluorobenzenesulfonyl group and an< strong>oxazinan moiety, along with extensive research into its biological activity and pharmacokinetic properties, positions this compound as a valuable asset in drug development efforts.
872976-03-9 (N-ethyl-N'-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)